molecular formula C8H10O5S B11783018 Methyl 5-(ethylsulfonyl)furan-2-carboxylate

Methyl 5-(ethylsulfonyl)furan-2-carboxylate

Cat. No.: B11783018
M. Wt: 218.23 g/mol
InChI Key: FFKIZATWKCBTSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(ethylsulfonyl)furan-2-carboxylate typically involves the esterification of 5-(ethylsulfonyl)furan-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(ethylsulfonyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(ethylsulfonyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 5-(ethylsulfonyl)furan-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, modulating their activity. The furan ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(ethylsulfonyl)furan-2-carboxylate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic pathways .

Biological Activity

Methyl 5-(ethylsulfonyl)furan-2-carboxylate is a furan derivative that has garnered attention for its potential biological activities. This compound is characterized by an ethylsulfonyl group at the 5-position and a carboxylate functional group at the 2-position, which contribute to its unique chemical reactivity and biological properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C9H10O4S\text{C}_9\text{H}_{10}\text{O}_4\text{S}

This compound's structural features enhance its solubility, which may influence its interaction with various biological targets. The ethylsulfonyl group is particularly significant as it can modify the compound's reactivity and biological profile.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Research has shown effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Protozoan parasites : Plasmodium falciparum, responsible for malaria

The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that the compound has potential as an antimicrobial agent, although further investigations are necessary to fully elucidate its mechanism of action and therapeutic potential .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, preliminary cytotoxicity assays indicate that the compound shows significant inhibition of cell proliferation in HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.

Cell LineIC50 (µg/mL)
HeLa64
HepG2154.6

These results highlight the compound's potential as a lead structure for developing new anticancer therapies .

The precise mechanism by which this compound exerts its biological effects remains to be fully understood. However, it is hypothesized that the ethylsulfonyl moiety may play a crucial role in modulating interactions with biological macromolecules, such as proteins and nucleic acids. This interaction could lead to alterations in cellular signaling pathways associated with microbial resistance or cancer cell survival .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of furan-based compounds, including this compound. For example, research conducted at the University of Milan explored various furan derivatives' interactions with mycobacterial species, demonstrating that structural modifications significantly influence their biological activity .

Moreover, a comparative study highlighted how variations in substituents on furan derivatives affect their reactivity and biological profiles. Methyl 5-(hydroxymethyl)-2-furan carboxylate exhibited different anticancer activities compared to this compound, emphasizing the importance of chemical structure in determining biological efficacy .

Properties

Molecular Formula

C8H10O5S

Molecular Weight

218.23 g/mol

IUPAC Name

methyl 5-ethylsulfonylfuran-2-carboxylate

InChI

InChI=1S/C8H10O5S/c1-3-14(10,11)7-5-4-6(13-7)8(9)12-2/h4-5H,3H2,1-2H3

InChI Key

FFKIZATWKCBTSZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(O1)C(=O)OC

Origin of Product

United States

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